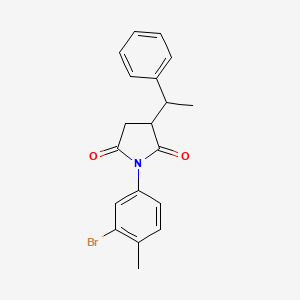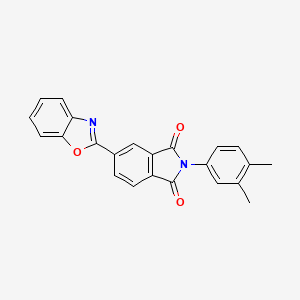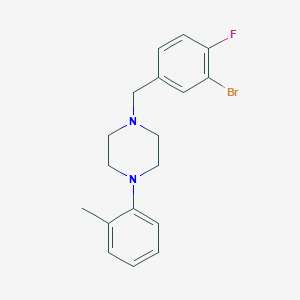
1-(3-bromo-4-methylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-bromo-4-methylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione, also known as 3-Br-4-Me-PPP, is a chemical compound that belongs to the family of pyrrolidine derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 1-(3-bromo-4-methylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dioneP involves its binding to the dopamine D3 receptor. This binding results in the modulation of dopaminergic neurotransmission, which is involved in several physiological processes, including reward, motivation, and movement control.
Biochemical and Physiological Effects
Studies have shown that 1-(3-bromo-4-methylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dioneP has several biochemical and physiological effects. It has been reported to increase the release of dopamine in the striatum, which is involved in reward and reinforcement. Additionally, 1-(3-bromo-4-methylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dioneP has been shown to decrease drug-seeking behavior in animal models of drug addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(3-bromo-4-methylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dioneP in lab experiments is its high affinity and selectivity for the dopamine D3 receptor. This allows for the specific targeting of this receptor in both in vitro and in vivo studies. However, one of the limitations of 1-(3-bromo-4-methylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dioneP is its potential toxicity, which requires careful dosing and monitoring in lab experiments.
Direcciones Futuras
There are several future directions for the study of 1-(3-bromo-4-methylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dioneP. One potential direction is the development of new therapeutic agents based on the structure of 1-(3-bromo-4-methylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dioneP for the treatment of drug addiction and other neurological disorders. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 1-(3-bromo-4-methylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dioneP and its potential use as a radioligand for imaging the dopamine D3 receptor in vivo.
Conclusion
In conclusion, 1-(3-bromo-4-methylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dioneP is a promising compound with potential therapeutic applications. Its high affinity and selectivity for the dopamine D3 receptor make it a potential candidate for the treatment of drug addiction and other neurological disorders. Further studies are needed to fully understand the biochemical and physiological effects of 1-(3-bromo-4-methylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dioneP and its potential use as a radioligand for imaging the dopamine D3 receptor in vivo.
Métodos De Síntesis
The synthesis of 1-(3-bromo-4-methylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dioneP involves the reaction of 3-bromo-4-methylbenzaldehyde with 1-phenylethylamine, followed by cyclization with maleic anhydride. This method has been reported to yield high purity and high yield of 1-(3-bromo-4-methylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dioneP.
Aplicaciones Científicas De Investigación
1-(3-bromo-4-methylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dioneP has been extensively studied for its potential therapeutic applications. It has been reported to have high affinity and selectivity for the dopamine D3 receptor, which makes it a potential candidate for the treatment of drug addiction and other neurological disorders. Additionally, 1-(3-bromo-4-methylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dioneP has been studied for its potential use as a radioligand for imaging the dopamine D3 receptor in vivo.
Propiedades
IUPAC Name |
1-(3-bromo-4-methylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO2/c1-12-8-9-15(10-17(12)20)21-18(22)11-16(19(21)23)13(2)14-6-4-3-5-7-14/h3-10,13,16H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGJDLGXCVLHCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CC(C2=O)C(C)C3=CC=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-4-methylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B6059689.png)
methyl]amino}-6-hydroxy-4-pyrimidinyl)acetate](/img/structure/B6059696.png)
![2-[4-(2-fluoro-4-methoxybenzyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6059704.png)

![N-{1-[1-(2-oxo-4-phenylbutanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B6059728.png)
![7-(4-isopropylbenzyl)-2-[(1-methylcyclopropyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6059732.png)
![3-({[1-(1-adamantyl)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B6059737.png)
![ethyl 4-(cyclopropylmethyl)-1-[(6-methyl-4-quinolinyl)carbonyl]-4-piperidinecarboxylate](/img/structure/B6059745.png)
![2-({3-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}methyl)-6-methoxyphenol](/img/structure/B6059746.png)
![N~2~-acetyl-N~1~-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]glycinamide](/img/structure/B6059758.png)
![2-(cyclopropylacetyl)-7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6059760.png)
![N-[(2-methylquinolin-4-yl)methyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B6059761.png)

